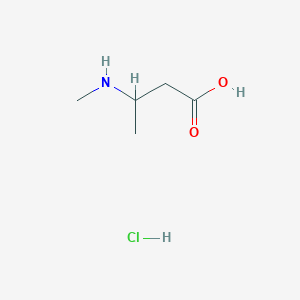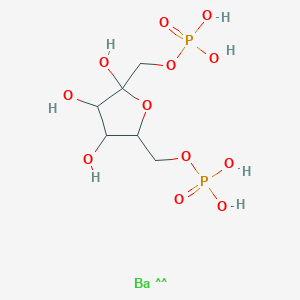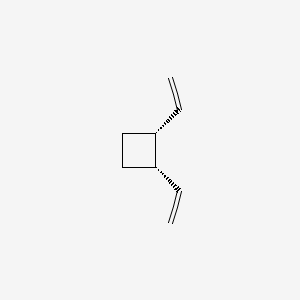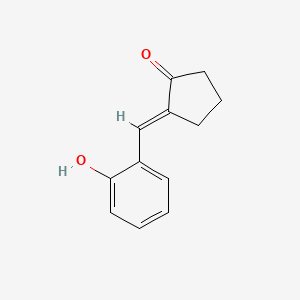
Ethyl2-(5-bromopyridin-2-ylidene)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate involves the reaction of chloropyridine dicarbonitriles with ethyl cyanoacetate, leading to compounds that exhibit solid-state fluorescence. This method suggests a pathway for synthesizing compounds with similar structural frameworks, which can be adapted for Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate (Chunikhin & Ershov, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been studied through various spectroscopic methods, including NMR, IR, and mass spectroscopy, to confirm the structural configurations. These techniques can be applied to understand the molecular structure of Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate and assess its electronic properties (Nassiri & Milani, 2020).
Chemical Reactions and Properties
Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate's reactivity can be inferred from similar compounds, which have been utilized in Schiff base formation and investigated for electronic properties using DFT computational methods. Such studies indicate the potential chemical versatility and reactivity of Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate in forming new bonds and structures (Ahamed et al., 2023).
Physical Properties Analysis
While specific studies on Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate are limited, the physical properties of similar compounds, such as their solid-state fluorescence and emission maxima, provide a basis for understanding its physical characteristics. These properties are crucial for applications in materials science and photophysical studies (Chunikhin & Ershov, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, can be deduced from the behavior of structurally related compounds. Studies involving the synthesis and reactivity of analogous compounds highlight the potential for Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate to undergo various chemical transformations, thereby expanding its utility in synthetic organic chemistry (Nassiri & Milani, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives, closely related to the compound , have been synthesized through reactions involving 2-chloropyridine-3,4-dicarbonitriles and ethyl cyanoacetate. These compounds exhibit solid-state fluorescence with emission maxima ranging from λ 619–641 nm. The fluorescence properties vary based on the solvent, showcasing their potential in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors (Chunikhin & Ershov, 2021).
Novel Synthesis Approaches
The compound has been involved in the efficient synthesis of various organic molecules, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its versatility as a building block in organic synthesis. The reactions leverage the reactivity of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, facilitated by triethylamine, to access a library of pyrrole derivatives from commercially available materials (Dawadi & Lugtenburg, 2011).
Unexpected Catalytic Reactions
An unexpected aldehyde-catalyzed reaction involving imidazole N-oxides with ethyl cyanoacetate leads to ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. This process demonstrates the compound's potential in facilitating novel reaction pathways, opening new avenues for synthesizing heterocyclic compounds with possible applications in drug discovery and development (Kutasevich et al., 2019).
Antimicrobial Applications
Compounds synthesized from ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate have shown promise in antimicrobial studies. Novel compounds synthesized from benzothiazole derivatives and ethyl bromocyanoacetate exhibit good yields and have potential applications in developing new antimicrobial agents (Nassiri & Milani, 2020).
Advanced Material Applications
The use of ethyl 2-cyano-2-(5-bromopyridin-2-ylidene)-2-cyanoacetate derivatives in synthesizing bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes has been reported. These complexes have shown significant activity against cancer cell lines, particularly the cisplatin-resistant ovarian cancer cell line A2780cis, demonstrating the compound's relevance in medicinal chemistry and oncology research (Gallati et al., 2020).
Propiedades
IUPAC Name |
ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLLNBSJYJESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CC(=CN1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)







